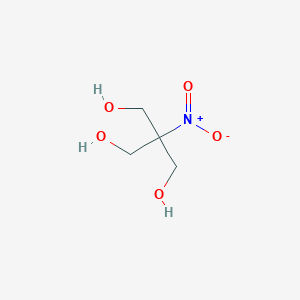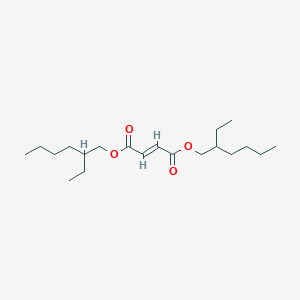
Tris(hydroxyméthyl)nitrométhane
Vue d'ensemble
Description
Tris(hydroxymethyl)nitromethane, also known as 2-hydroxymethyl-2-nitro-1,3-propanediol, is an organic compound with the molecular formula C4H9NO5. It is a white crystalline solid that is highly soluble in water. This compound is primarily used as a bactericide for inanimate objects and to inhibit bacterial growth in industrial water systems, cutting oils, and nonprotein glues .
Applications De Recherche Scientifique
Tris(hydroxymethyl)nitromethane has several scientific research applications:
Biology: It serves as a bactericide to inhibit bacterial growth in various industrial applications.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
Tris(hydroxymethyl)nitromethane, also known as THAM, is an organic compound that is extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines . It also complexes with metal ions in solution .
Mode of Action
The mode of action of Tris(hydroxymethyl)nitromethane is primarily through its buffering properties. As a buffer, it helps maintain a stable pH environment, which is crucial for many biological and chemical processes . It undergoes condensations with aldehydes and can form complexes with metal ions in solution .
Biochemical Pathways
Tris(hydroxymethyl)nitromethane is involved in various biochemical pathways due to its buffering properties. It is often used in solutions of nucleic acids and plays a significant role in maintaining the pH of these solutions . The exact biochemical pathways it affects can vary depending on the specific context in which it is used.
Pharmacokinetics
In terms of pharmacokinetics, Tris(hydroxymethyl)nitromethane exhibits two-compartment characteristics in healthy volunteers and patients with intact renal function . The larger part of the compound remains in the extracellular fluid and is rapidly excreted in the presence of a functional kidney . A linear correlation between creatinine-clearance and Tris(hydroxymethyl)nitromethane clearance was observed .
Result of Action
The primary result of Tris(hydroxymethyl)nitromethane’s action is the maintenance of a stable pH environment. This is crucial for many biological processes, including protein biochemistry, molecular biology, and enzymology . In medicine, it is occasionally used as a drug for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances .
Action Environment
The action of Tris(hydroxymethyl)nitromethane can be influenced by various environmental factors. For instance, the pH of a Tris buffer will increase as temperature decreases from 25 °C to 5 °C and will decrease as temperature rises from 25 °C to 37 °C . Therefore, temperature is a key environmental factor that can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Tris(hydroxymethyl)nitromethane has been applied as an initial compound for phospholipid syntheses . It interacts with various biomolecules during these reactions. For instance, it can be converted into corresponding O,O- and O,N-cyclophosphites, which are used for the preparation of phosphocholines, phosphomethylcolamines, diol phospholipids, and also cationic phospholipids .
Molecular Mechanism
The molecular mechanism of Tris(hydroxymethyl)nitromethane is primarily related to its role in phospholipid synthesis. It undergoes a series of transformations to form various types of phospholipids
Metabolic Pathways
Tris(hydroxymethyl)nitromethane is involved in the metabolic pathway of phospholipid synthesis It interacts with enzymes and cofactors during this process
Méthodes De Préparation
Tris(hydroxymethyl)nitromethane is synthesized through the condensation of nitromethane and formaldehyde under basic conditions. The reaction involves the following steps :
Condensation Reaction: Nitromethane reacts with formaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out at a temperature range of 45-50°C.
Crystallization: The reaction mixture is then cooled to allow the crystallization of tris(hydroxymethyl)nitromethane.
Purification: The crude product is purified by recrystallization from solvents like ethyl acetate and benzene.
Industrial production methods follow similar steps but are optimized for large-scale synthesis to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Tris(hydroxymethyl)nitromethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group, forming tris(hydroxymethyl)aminomethane.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like halides. Major products formed from these reactions include nitro derivatives, amines, and substituted alcohols .
Comparaison Avec Des Composés Similaires
Tris(hydroxymethyl)nitromethane is similar to compounds like tris(hydroxymethyl)aminomethane and 2-nitroethanol. it is unique due to its specific structure and reactivity:
Tris(hydroxymethyl)aminomethane: This compound is formed by the reduction of tris(hydroxymethyl)nitromethane and is widely used as a buffer in biochemical applications.
2-Nitroethanol: This compound is used as a solvent and intermediate in organic synthesis but lacks the crosslinking ability of tris(hydroxymethyl)nitromethane.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-2-nitropropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO5/c6-1-4(2-7,3-8)5(9)10/h6-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQJQHSAWMFDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027034 | |
| Record name | 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Hawley] Light yellow crystals; [MSDSonline] | |
| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxymethyl-2-nitro-1,3-propanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3114 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in polar solvents such as methanol and isopropanol. Insoluble in non-polar solvents such as aliphatic and aromatic hydrocarbons., Freely soluble in alcohols, sparingly soluble in benzene, In water, 2.20X10+6 mg/L at 20 °C | |
| Record name | 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000154 [mmHg] | |
| Record name | 2-Hydroxymethyl-2-nitro-1,3-propanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3114 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals from ethyl acetate and benzene, White solid | |
CAS No. |
126-11-4 | |
| Record name | Tris(hydroxymethyl)nitromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxymethyl-2-nitro-1,3-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(hydroxymethyl)nitromethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(hydroxymethyl)nitromethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Hydroxymethyl)-2-nitro-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitromethylidynetrimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(HYDROXYMETHYL)NITROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E794G4ZRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
214 °C (pure), MP: 180 °C (usual lab product); 175-176 °C (technical grade) | |
| Record name | 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)





![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)

